Ethylhypericin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

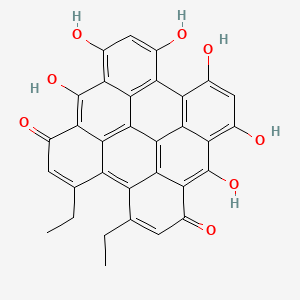

Ethylhypericin, also known as this compound, is a useful research compound. Its molecular formula is C32H20O8 and its molecular weight is 532.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Overview : Ethylhypericin is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment modality that uses light-activated compounds to produce reactive oxygen species, leading to cell death in targeted tissues.

Mechanism : Upon exposure to specific wavelengths of light, this compound generates singlet oxygen and other reactive species that can induce apoptosis in cancer cells. This property has been exploited in treating various cancers, including skin cancers and tumors.

Case Studies :

- A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines when activated by light. The effectiveness was measured by cell viability assays, showing a marked decrease in cell survival post-treatment with light activation .

- In vivo studies indicated that this compound could effectively reduce tumor size in animal models when combined with light exposure, suggesting its potential for clinical applications .

Antiviral Activity

Overview : this compound has shown promise as an antiviral agent, particularly against retroviruses such as human immunodeficiency virus (HIV).

Mechanism : The compound appears to interfere with viral replication processes. Its interaction with viral proteins may inhibit the virus's ability to infect host cells.

Case Studies :

- Research highlighted this compound's activity against HIV in vitro, where it demonstrated a dose-dependent inhibition of viral replication. The study reported significant reductions in viral load when treated with this compound compared to control groups .

- Further investigations into its mechanism revealed that this compound could disrupt the viral envelope integrity, enhancing its potential as an antiviral therapeutic agent .

Anticancer Properties

Overview : Beyond its applications in PDT, this compound has been studied for its direct anticancer effects.

Mechanism : this compound induces apoptosis through various pathways, including the modulation of cellular stress responses and the inhibition of angiogenesis.

Case Studies :

- A comprehensive study tested this compound against 60 different cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The results indicated that this compound exhibited significant cytotoxic effects across these lines .

- Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The findings suggested that treatment with this compound led to reduced tumor volume and increased survival rates in treated animals compared to controls.

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

| Application Area | Cell Lines/Models Tested | Activity Observed | Mechanism Involved |

|---|---|---|---|

| Photodynamic Therapy | A431, HepG-2, MCF-7 | Significant cytotoxicity upon light activation | Generation of reactive oxygen species |

| Antiviral Activity | HIV-infected cells | Dose-dependent reduction in viral load | Disruption of viral envelope integrity |

| Anticancer Activity | 60 tumor cell lines | Significant cytotoxic effects | Induction of apoptosis and inhibition of angiogenesis |

Propiedades

Fórmula molecular |

C32H20O8 |

|---|---|

Peso molecular |

532.5 g/mol |

Nombre IUPAC |

5,24-diethyl-9,11,13,16,18,20-hexahydroxyoctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |

InChI |

InChI=1S/C32H20O8/c1-3-9-5-11(33)21-25-17(9)18-10(4-2)6-12(34)22-26(18)30-28-20(14(36)8-16(38)24(28)32(22)40)19-13(35)7-15(37)23(31(21)39)27(19)29(25)30/h5-8,35-40H,3-4H2,1-2H3 |

Clave InChI |

RMGNPMNIDBORRJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CC)O)O)O |

Sinónimos |

ethylhypericin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.